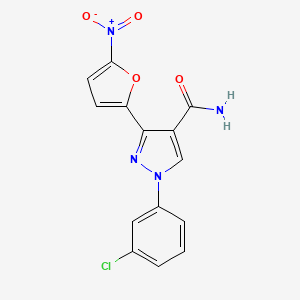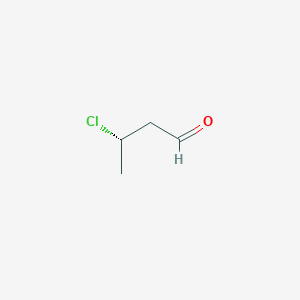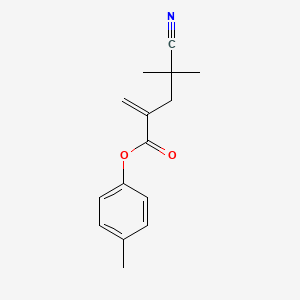![molecular formula C12H16N2O2S B14570701 3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid CAS No. 61282-95-9](/img/structure/B14570701.png)
3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid is an organic compound with a complex structure that includes a benzyl group, a carbamothioyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the benzylamine derivative, which is then reacted with a carbamothioyl chloride to form the desired compound. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid byproduct and to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbamothioyl group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, the compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The benzyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the carbamothioyl group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
3-[Benzyl(carbamoyl)amino]-2-methylpropanoic acid: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
3-[Benzyl(thiocarbamoyl)amino]-2-methylpropanoic acid: Similar structure but with a thiocarbamoyl group.
Uniqueness
3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in unique interactions with biological targets, making the compound a valuable tool in research and development.
Properties
CAS No. |
61282-95-9 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
3-[benzyl(carbamothioyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16N2O2S/c1-9(11(15)16)7-14(12(13)17)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,13,17)(H,15,16) |
InChI Key |
KXIMVIKWCTVPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=S)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester](/img/structure/B14570684.png)



![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
